(2E)-2-cyano-N-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-CYANO-N~1~-(4-METHYLPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE is an organic compound characterized by the presence of a cyano group, a methylphenyl group, and a methylsulfanylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N~1~-(4-METHYLPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE typically involves the following steps:
Formation of the propenamide backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a malononitrile in the presence of a base such as piperidine.
Introduction of the methylphenyl and methylsulfanylphenyl groups: These groups can be introduced through a series of substitution reactions, often involving the use of Grignard reagents or organolithium compounds.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired (E)-2-CYANO-N~1~-(4-METHYLPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the coupling reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-CYANO-N~1~-(4-METHYLPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro compounds, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
(E)-2-CYANO-N~1~-(4-METHYLPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe to study biological pathways and interactions due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of (E)-2-CYANO-N~1~-(4-METHYLPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the aromatic rings can participate in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-CYANO-N~1~-(4-METHYLPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE: is similar to compounds such as:
Uniqueness
The presence of the methylsulfanyl group in (E)-2-CYANO-N~1~-(4-METHYLPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE imparts unique chemical properties, such as increased lipophilicity and potential for sulfur-based interactions, which can be advantageous in certain applications compared to its analogs.
Eigenschaften
Molekularformel |
C18H16N2OS |
---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(E)-2-cyano-N-(4-methylphenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H16N2OS/c1-13-3-7-16(8-4-13)20-18(21)15(12-19)11-14-5-9-17(22-2)10-6-14/h3-11H,1-2H3,(H,20,21)/b15-11+ |
InChI-Schlüssel |
FNAJKRDYEBKWNS-RVDMUPIBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)SC)/C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)SC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.